molecular formula C13H9N5O2 B7727723 3-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine

3-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine

Cat. No. B7727723
M. Wt: 267.24 g/mol
InChI Key: UVVJGHBIRNWRPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine is a useful research compound. Its molecular formula is C13H9N5O2 and its molecular weight is 267.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antiviral Activity Against Vaccinia Virus : Novel 3-(pyridin-4-yl)-1,2,4-triazines and their 4-nitrophenyl analogs, which are structurally related to 3-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine, have shown promising characteristics in comparison to the antiviral drug Cidofovir. These compounds were synthesized using atom-economical approaches and demonstrated activity against the vaccinia virus (Shabunina et al., 2021).

  • Corrosion Inhibition : Schiff’s bases of pyridyl substituted triazoles, including derivatives similar to the compound , have been synthesized and investigated as corrosion inhibitors for mild steel in hydrochloric acid solution. These compounds have shown high inhibition efficiency and follow Langmuir adsorption isotherm, suggesting their potential as protective agents against corrosion (Ansari et al., 2014).

  • Analgesic Activity : Pyridine-based heterocyclic derivatives, including compounds structurally related to 3-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine, have shown significant analgesic properties. Certain derivatives exhibited the best analgesic profile in various pain-induced tests (Nigade et al., 2010).

  • Luminescent Properties : Copper(I) complexes with 3-pyridin-2-yl-5-(4-R-phenyl)-1H-1,2,4-triazoles have been synthesized and exhibit strong visible photoluminescence. These complexes demonstrate potential applications in the field of luminescence (Gusev et al., 2017).

  • Antimicrobial Activities : Compounds containing the 1,2,4-triazole moiety have been synthesized and evaluated for their antimicrobial activities. These include derivatives with structural similarities to 3-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine, which demonstrated varying degrees of antimicrobial efficacy (Bayrak et al., 2009).

  • Synthesis of Fluorescent Derivatives : Novel fluorescent derivatives of 2-{4-[1-(pyridine-2-yl)-1H-pyrazol-3-yl] phenyl}-2H-naphtho [1,2-d] [1,2,3] triazolyl, related to the compound of interest, were synthesized. These compounds exhibit good fluorescence quantum yields, indicating potential applications in fluorescence-based technologies (Padalkar et al., 2013).

properties

IUPAC Name

3-[5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O2/c19-18(20)11-5-1-3-9(7-11)12-15-13(17-16-12)10-4-2-6-14-8-10/h1-8H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVJGHBIRNWRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NN2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine
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3-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine
Reactant of Route 3
3-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine
Reactant of Route 4
3-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine
Reactant of Route 5
3-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine
Reactant of Route 6
3-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine

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